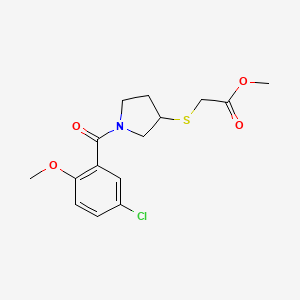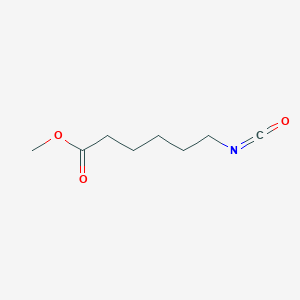
Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate
カタログ番号:
B2685101
CAS番号:
2034607-30-0
分子量:
343.82
InChIキー:
XDAGPDGPNYBVEC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of Thiosemicarbazides and Triazoles : Research has explored the synthesis of thiosemicarbazides, triazoles, and Schiff bases starting from compounds like Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which share structural similarities with the target compound, showing potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008).
- Large-Scale Synthesis of Heterocyclic Analogues : A methodology has been developed for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, facilitating large-scale synthesis and potential rapid access to heterocyclic analogues, demonstrating the compound's utility in synthesizing biologically relevant structures (Morgentin et al., 2009).
Pharmacological Potential
- Aldose Reductase Inhibitors : Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates have been synthesized and evaluated as aldose reductase inhibitors, a target for the treatment of diabetic complications. This indicates the therapeutic potential of derivatives in managing diabetes-related disorders (Ali et al., 2012).
- Antimicrobial Activities : New approaches in the synthesis of thiazoles and their fused derivatives, starting from compounds like 2-ethoxy carbonyl methylene thiazol-4-one, have shown antimicrobial activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).
Advanced Organic Synthesis Techniques
- Microwave-Assisted Synthesis : The microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines from related compounds demonstrates the use of advanced techniques to improve reaction yields and reduce synthesis time, highlighting the evolving nature of chemical synthesis methods (Faty et al., 2011).
特性
IUPAC Name |
methyl 2-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-20-13-4-3-10(16)7-12(13)15(19)17-6-5-11(8-17)22-9-14(18)21-2/h3-4,7,11H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAGPDGPNYBVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)o...
Cat. No.: B2685018
CAS No.: 2034493-66-6
Methyl 6-isocyanatohexanoate
Cat. No.: B2685019
CAS No.: 29640-13-9
1-(2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-...
Cat. No.: B2685020
CAS No.: 2361655-79-8
N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]tri...
Cat. No.: B2685021
CAS No.: 2415556-07-7


![1-(2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2685020.png)
![N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2685021.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide](/img/structure/B2685023.png)



![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)
![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)




